![molecular formula C19H23NO3 B14713957 2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate CAS No. 13381-83-4](/img/structure/B14713957.png)
2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate is an organic compound with a complex structure. It consists of an ethyl group attached to a 3-methylphenyl amino group, which is further connected to an ethyl group and a 4-methoxybenzoate moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate typically involves a multi-step process. One common method includes the reaction of 3-methylphenylamine with ethyl bromide to form N-ethyl-3-methylphenylamine. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
Wissenschaftliche Forschungsanwendungen
2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[Ethyl(3-methylphenyl)amino]ethanol
- 2-[Ethyl(3-methylphenyl)amino]ethyl acetate
- 2-[Ethyl(3-methylphenyl)amino]ethyl benzoate
Uniqueness
2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
13381-83-4 |
|---|---|
Molekularformel |
C19H23NO3 |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
2-(N-ethyl-3-methylanilino)ethyl 4-methoxybenzoate |
InChI |
InChI=1S/C19H23NO3/c1-4-20(17-7-5-6-15(2)14-17)12-13-23-19(21)16-8-10-18(22-3)11-9-16/h5-11,14H,4,12-13H2,1-3H3 |
InChI-Schlüssel |
KMUMYGXXSDMTBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCOC(=O)C1=CC=C(C=C1)OC)C2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)

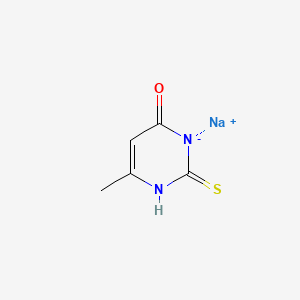
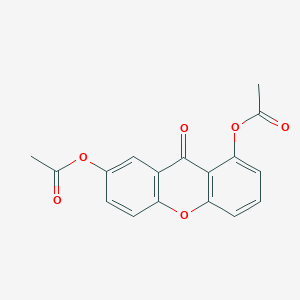
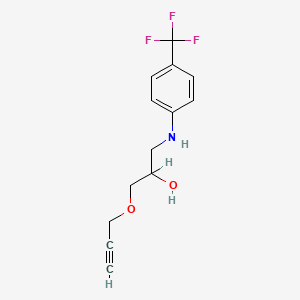
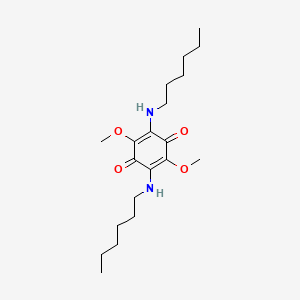

![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane](/img/structure/B14713935.png)

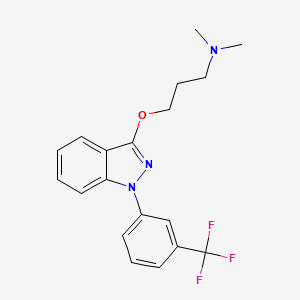

![1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14713964.png)

